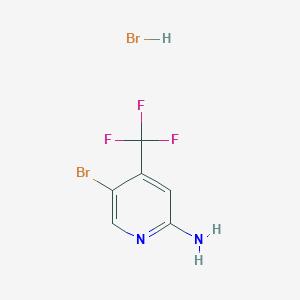

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide

Vue d'ensemble

Description

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a useful research compound. Its molecular formula is C6H5Br2F3N2 and its molecular weight is 321.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 3-fluorophenol and 2,5-dibromobenzyl bromide to form 4-bromo-1,3-difluorobenzene. This intermediate is then reacted with ethanolamine under basic conditions to yield 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

Coupling reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include nitroso and nitro derivatives.

Coupling reactions: Products include biaryl compounds and other substituted pyridines.

Applications De Recherche Scientifique

Medicinal Chemistry

Cytotoxic Activity

This compound has been investigated for its cytotoxic properties against cancer cell lines. Studies have shown that derivatives of 5-bromo-4-(trifluoromethyl)pyridin-2-amine exhibit selective toxicity towards certain cancer cells while sparing normal cells. For instance, ligands derived from this compound were tested against various cancer types, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of novel pharmaceutical agents. Its unique trifluoromethyl group enhances lipophilicity and electronic properties, making it an attractive candidate for drug design. Research has demonstrated that modifications to the pyridine structure can lead to compounds with enhanced bioactivity and improved pharmacokinetic profiles .

Supramolecular Chemistry

Ligand Formation

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is utilized in the synthesis of bidentate N,N-ligands for metal complexes. These ligands are essential in forming stable supramolecular structures and metal-organic frameworks (MOFs). The presence of the trifluoromethyl group significantly influences the solubility and stability of these complexes, facilitating advanced material applications.

Catalysis

In catalysis, this compound acts as a precursor for ligands that enhance various catalytic reactions, including palladium-catalyzed amination processes. The resulting metal complexes demonstrate improved catalytic efficiency and selectivity in organic transformations, which are vital for synthesizing complex organic molecules.

Materials Science

Luminescent Properties

The compound contributes to the development of luminescent materials used in bioimaging and display technologies. Metal complexes derived from 5-bromo-4-(trifluoromethyl)pyridin-2-amine exhibit high quantum efficiency when excited by specific wavelengths of light, making them suitable for long-term applications in optoelectronics.

Environmental Applications

Pollutant Degradation

Research indicates that derivatives of this compound can effectively bind and degrade environmental pollutants. Initial studies have shown that these compounds can reduce levels of specific contaminants in water, suggesting their potential use in environmental remediation strategies.

Agrochemicals

Pesticide Development

The synthesis of agrochemicals utilizing this compound has shown promising results in enhancing crop protection and yield. Controlled studies demonstrated that synthesized derivatives exhibit significant herbicidal activity against key agricultural pests, contributing to sustainable farming practices .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine atom and amine group play crucial roles in binding to the active sites of these molecular targets, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

- 4-Amino-2-(trifluoromethyl)pyridine

- 2-Bromo-5-fluoropyridine

Uniqueness

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is unique due to the combination of its bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity .

Activité Biologique

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₄BrF₃N₂

- Molecular Weight : 241.011 g/mol

- Chemical Structure : Contains a bromine atom, a trifluoromethyl group, and an amine functional group attached to a pyridine ring.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. The specific compound, this compound, has been studied for its potential anticancer effects.

- Mechanism of Action :

-

In Vitro Studies :

- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For example, IC₅₀ values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- PI3K/mTOR Pathway :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Bromine Substitution | Modulates electronic properties affecting receptor binding |

| Amine Functional Group | Facilitates interactions with biological targets |

Case Study 1: Anticancer Activity

A study involving a series of pyridine derivatives including 5-Bromo-4-(trifluoromethyl)pyridin-2-amine showed promising results against human leukemia cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, with IC₅₀ values significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes treatment, the compound was assessed for its DPP-IV inhibitory activity. Results indicated that it could potentially lower blood glucose levels by enhancing incretin hormone levels through DPP-IV inhibition .

Propriétés

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2.BrH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPJQMQEEGCMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-51-9 | |

| Record name | 2-Pyridinamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.